molecular formula C9H18O2 B153732 Ethyl 2-ethylpentanoate CAS No. 43164-26-7

Ethyl 2-ethylpentanoate

Cat. No.: B153732
CAS No.: 43164-26-7
M. Wt: 158.24 g/mol
InChI Key: DWTUXMIVGUYEQK-UHFFFAOYSA-N
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Description

Ethyl 2-ethylpentanoate is an organic compound with the molecular formula C9H18O2. It is an ester formed from the reaction between 2-ethylpentanoic acid and ethanol. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethylpentanoate can be synthesized through the esterification of 2-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-ethylpentanoic acid+ethanolH2SO4Ethyl 2-ethylpentanoate+water\text{2-ethylpentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-ethylpentanoic acid+ethanolH2​SO4​​Ethyl 2-ethylpentanoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield by maintaining optimal reaction conditions and minimizing the formation of by-products .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-ethylpentanoic acid and ethanol. Acidic hydrolysis involves heating the ester with a dilute acid, while basic hydrolysis (saponification) involves heating with a strong base like sodium hydroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of 2-ethylpentanol.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, heat.

    Reduction: Lithium aluminum hydride, dry ether, room temperature.

    Substitution: Various nucleophiles such as amines or thiols, appropriate solvents, and mild heating.

Major Products:

    Hydrolysis: 2-ethylpentanoic acid and ethanol.

    Reduction: 2-ethylpentanol.

    Substitution: Depending on the nucleophile, products can include amides, thioesters, etc.

Scientific Research Applications

Ethyl 2-ethylpentanoate finds applications in various fields:

Mechanism of Action

The mechanism of action of ethyl 2-ethylpentanoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biochemical contexts, it may participate in esterification and hydrolysis reactions, influencing metabolic pathways. The molecular targets and pathways involved include esterases and other enzymes that catalyze the breakdown and formation of ester bonds .

Comparison with Similar Compounds

    Ethyl pentanoate: Similar structure but lacks the ethyl group on the pentanoic acid chain.

    Methyl 2-ethylpentanoate: Similar ester but with a methyl group instead of an ethyl group.

    Isopropyl 2-ethylpentanoate: Similar ester but with an isopropyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant aroma and reactivity make it particularly valuable in the flavor and fragrance industry compared to its analogs .

Properties

IUPAC Name

ethyl 2-ethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-7-8(5-2)9(10)11-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTUXMIVGUYEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509484
Record name Ethyl 2-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43164-26-7
Record name Ethyl 2-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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